molecular formula C16H12N4O4 B8639728 2-(3-Methyl-5-(2-nitrophenyl)-4H-1,2,4-triazol-4-yl)benzoic acid CAS No. 648917-54-8

2-(3-Methyl-5-(2-nitrophenyl)-4H-1,2,4-triazol-4-yl)benzoic acid

Cat. No. B8639728
M. Wt: 324.29 g/mol
InChI Key: VHDDUBSGKCWLRF-UHFFFAOYSA-N
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Patent
US07138414B2

Procedure details

The mixture consisting of 1.8 g of 2-nitrobenzoic hydrazide, 1.6 g of 2-methylbenzo[d][1,3]oxazin-4-one and 5 ml of N-methylpyrrolidone was heated to 80° C. with stirring for 2 hours. After cooling, the mixture was admixed with water to slight cloudiness and stirred for a further 1 hour, during which time a solid precipitated out which was filtered off with suction, recrystallized from ethanol and dried under reduced pressure.
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:13]=[CH:12][CH:11]=[CH:10][C:5]=1[C:6]([NH:8][NH2:9])=O)([O-:3])=[O:2].[CH3:14][C:15]1[O:16][C:17](=[O:25])[C:18]2[CH:24]=[CH:23][CH:22]=[CH:21][C:19]=2[N:20]=1.CN1CCCC1=O>O>[CH3:14][C:15]1[N:20]([C:19]2[CH:21]=[CH:22][CH:23]=[CH:24][C:18]=2[C:17]([OH:25])=[O:16])[C:6]([C:5]2[CH:10]=[CH:11][CH:12]=[CH:13][C:4]=2[N+:1]([O-:3])=[O:2])=[N:8][N:9]=1

Inputs

Step One
Name
Quantity
1.8 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C(=O)NN)C=CC=C1
Step Two
Name
Quantity
1.6 g
Type
reactant
Smiles
CC=1OC(C2=C(N1)C=CC=C2)=O
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
CN1C(CCC1)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
with stirring for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
STIRRING
Type
STIRRING
Details
stirred for a further 1 hour, during which time a solid
Duration
1 h
CUSTOM
Type
CUSTOM
Details
precipitated out which
FILTRATION
Type
FILTRATION
Details
was filtered off with suction
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
CC1=NN=C(N1C1=C(C(=O)O)C=CC=C1)C1=C(C=CC=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.